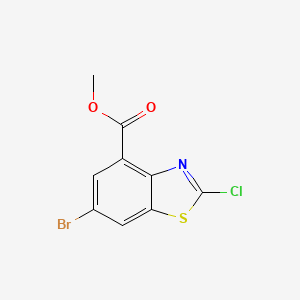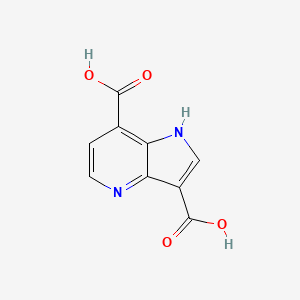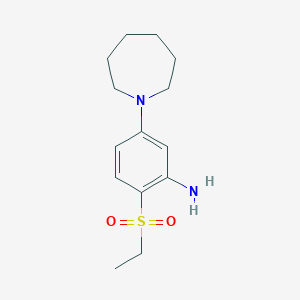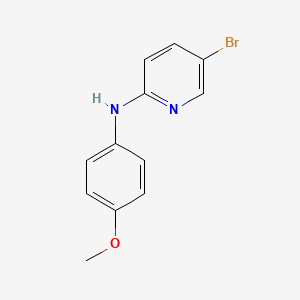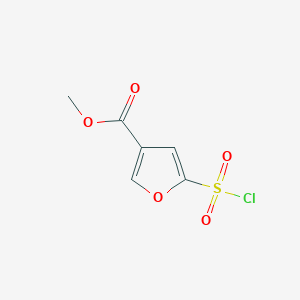
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-(chlorosulfonyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 1306607-16-8 . It has a molecular weight of 224.62 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 5-(chlorosulfonyl)-3-furoate” and its InChI code is "1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-(chlorosulfonyl)furan-3-carboxylate” is a liquid at room temperature . It should be stored at 4°C in a sealed container, away from moisture .Wissenschaftliche Forschungsanwendungen
Renewable Biomass Conversion
One significant application involves the efficient production of hydroxymethylfurfural (HMF) from fructose, demonstrating furan derivatives' role in converting renewable biomass into valuable chemical building blocks. The process optimizes fructose dehydration to HMF in a biphasic system, highlighting the strategic use of phase modifiers to suppress side reactions and enhance yield and selectivity. This advancement underscores the potential of furan derivatives in biorefinery, offering a pathway to sustainable chemical manufacturing (Román‐Leshkov, Chheda, & Dumesic, 2006).
Electrochemical Incorporation into Biomass-derived Molecules
The electrochemical reduction of furan derivatives, specifically the transformation of ethyl 5-(chloromethyl)furan-2-carboxylate, has been studied for expanding the derivative scope of CMF, a biomass-derived platform molecule. This process involves the electrochemical generation of furylogous enolate anions, which can be further reacted with electrophiles like carbon dioxide, to produce value-added chemicals. Such research illustrates the versatility of furan derivatives in facilitating novel synthetic routes for biobased chemicals (Ling, Miao, Cao, & Mascal, 2022).
Catalysis and Polymerization
Furan derivatives have also been pivotal in catalysis and polymerization research. The catalytic reduction of biomass-derived furanic compounds, such as furfural and HMF, into a variety of chemicals demonstrates the role of furan derivatives in developing new catalytic processes for sustainable chemical synthesis. This area of research not only provides insights into the reaction mechanisms but also explores the potential of furan derivatives in producing a wide range of industrially relevant chemicals and fuels from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).
The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block further exemplifies the application of furan derivatives in materials science. This approach leverages the rigidity and aromatic-like properties of furan-based diols for polyester synthesis, aiming at developing novel biobased polymers with desirable physical properties (Jiang, Woortman, Van Ekenstein, Petrović, & Loos, 2014).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAUIWGJONUSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)furan-3-carboxylate | |
CAS RN |
1306607-16-8 | |
| Record name | methyl 5-(chlorosulfonyl)furan-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)
